2,6-Difluoropyrimidin-4-amine
Overview
Description
2,6-Difluoropyrimidin-4-amine is a chemical compound that is part of the pyrimidine family, characterized by the presence of a pyrimidine ring—a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The compound is further defined by the substitution of two fluorine atoms at the 2 and 6 positions of the ring and an amine group at the 4 position. This structure is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its potential biological activities and its ability to undergo a wide range of chemical reactions .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives often involves nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions has been reported . Similarly, the synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines via initial substitution followed by Suzuki coupling has been described . These methods demonstrate the versatility of pyrimidin-4-amine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives can be elucidated using single-crystal X-ray diffraction, as seen in the study of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives10. The crystal structure provides insight into the arrangement of atoms, the geometry of the molecule, and the potential for intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives can undergo various chemical reactions, including aminolysis, as demonstrated by the reaction of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with different amines . The outcome of such reactions can be influenced by factors such as steric hindrance and the dielectric permittivity of the reaction medium.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the compound's solubility, reactivity, and potential biological activity. The study of pseudopolymorphs of pyrimidin-4-one derivatives has revealed the existence of different tautomeric forms within the same crystal, which can impact the compound's hydrogen-bonding interactions and, consequently, its physical properties .
Scientific Research Applications
1. Polymer Chemistry
2,6-Difluoropyrimidin-4-amine has applications in polymer chemistry, particularly in the synthesis of hyperbranched polyimides. These polymers are created through condensation polymerization and have significant implications for gas separation technologies. The process involves the formation of hyperbranched polyamic acid precursors, followed by thermal or chemical imidization (Fang, Kita, & Okamoto, 2000).
2. Organic Synthesis
In the field of organic chemistry, 2,6-Difluoropyrimidin-4-amine derivatives are used in the synthesis of various organic compounds. For example, trifluoromethylated 4,5-dihydroorotic acid analogues have been synthesized using derivatives of 2,6-Difluoropyrimidin-4-amine, which have applications in developing new compounds with potential biological activities (Sukach et al., 2015).
3. Material Science
In material science, 2,6-Difluoropyrimidin-4-amine is involved in the development of novel materials. For instance, it is used in the synthesis of organosoluble fluorinated polyimides, which have applications in creating materials with low moisture absorption and excellent thermal stability, such as transparent, flexible films (Chung & Hsiao, 2008).
properties
IUPAC Name |
2,6-difluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASDBMEDBTAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342552 | |
Record name | 2,6-difluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyrimidin-4-amine | |
CAS RN |
675-12-7 | |
Record name | 2,6-difluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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